2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
Description
This compound (CAS RN 620545-87-1) is a benzofuran derivative featuring a 2-bromophenyl group at the C2 position and a 3-methylbut-2-enyloxy substituent at C4. The bromine atom introduces steric bulk and electron-withdrawing effects, while the prenyl-like 3-methylbut-2-enyloxy group may enhance lipophilicity, influencing solubility and biological interactions . Its Z-configuration (as indicated in ) stabilizes the molecule through conjugation between the benzofuran core and the substituted phenyl ring.
Properties
Molecular Formula |
C20H17BrO3 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17BrO3/c1-13(2)9-10-23-15-7-8-16-18(12-15)24-19(20(16)22)11-14-5-3-4-6-17(14)21/h3-9,11-12H,10H2,1-2H3/b19-11- |
InChI Key |
DZGUCGVRPHBUSU-ODLFYWEKSA-N |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2)C |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves several steps. One common synthetic route includes the condensation of 2-bromobenzaldehyde with 6-hydroxy-3-methylbut-2-enyloxybenzo[b]furan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, such as those involved in cell division and growth . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
The target compound’s structural analogs differ primarily in substituents on the benzofuran core or the arylidene group. Key comparisons include:
Table 1: Substituent Profiles and Key Properties
Key Observations:
Crystallographic and Geometric Comparisons
Crystal structures of related compounds (e.g., ) reveal conformational differences:
- Dihedral Angles : In the target compound, the dihedral angle between the benzofuran core and 2-bromophenyl group is expected to be smaller than in analogs with bulkier substituents (e.g., trifluoromethyl in ), favoring π-π stacking .
- Hydrogen Bonding : Unlike the C–H···F/N interactions observed in and , the target compound’s bromine may participate in weaker halogen bonds, affecting packing efficiency .
Table 2: Crystallographic Data for Selected Analogs
Biological Activity
The compound 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic molecule that belongs to the class of benzofurans. Its structure includes a bromophenyl substituent and an alkenyloxy group, contributing to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 385.2 g/mol. The complex structure allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain benzofuran derivatives induce apoptosis in cancer cells by activating mitochondrial pathways and modulating cellular thiol content .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been evaluated for their inhibitory effects on cathepsins, enzymes implicated in cancer metastasis. For example, thiosemicarbazone analogues have demonstrated potent inhibitory activity against cathepsin L, which is associated with tumor invasion . This raises the possibility that This compound may also exhibit similar enzyme inhibition properties.
The mechanisms underlying the biological activities of benzofuran derivatives typically involve:
- Induction of Apoptosis : Many compounds in this class activate caspase pathways leading to programmed cell death.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression and promoting cell cycle arrest.
- Modulation of Signaling Pathways : Influencing pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives:
- Cytotoxicity Assays : In vitro studies using MTT assays revealed that related benzofuran compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Enzyme Inhibition Studies : Compounds structurally related to This compound have been shown to inhibit cathepsin L with low IC50 values (e.g., 9.9 nM), suggesting potential for therapeutic applications in cancer treatment .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound A | Benzofuran derivative | 9.9 | Cathepsin L inhibitor |
| Compound B | Thiosemicarbazone analogue | 14.4 | Cathepsin L inhibitor |
| Compound C | Benzofuran derivative | 8.1 | Cathepsin L inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
